molecular formula C29H44O6 B1628820 Ramnodigin CAS No. 33156-28-4

Ramnodigin

Cat. No. B1628820
CAS RN: 33156-28-4
M. Wt: 488.7 g/mol
InChI Key: LDZRENBZALBYIS-XZUAUHNRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: : Ramnodigin is synthesized through a series of chemical reactions involving the modification of the digitoxigenin structure.

Industrial Production Methods: : Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific catalysts and solvents to facilitate the reactions and achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: : Ramnodigin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: : Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed: : The major products formed from the reactions involving this compound include various derivatives with enhanced biological activity. These derivatives are studied for their potential therapeutic applications .

Scientific Research Applications

Chemistry: : In chemistry, Ramnodigin is used as a reference compound for studying the structure-activity relationship of cardenolides. It helps in understanding the chemical modifications that can enhance the biological activity of cardenolides .

Biology: : In biological research, this compound is used to study its cytotoxic effects on cancer cells. It has shown promising results in inducing apoptosis in nonsmall cell human lung cancer cells .

Medicine: : In medicine, this compound is explored for its potential therapeutic applications as a cardiotonic and diuretic agent. Its ability to induce apoptosis in cancer cells also makes it a candidate for anticancer drug development .

Industry: : In the pharmaceutical industry, this compound is used in the development of new drugs with improved efficacy and safety profiles. Its unique chemical structure serves as a template for designing novel therapeutic agents .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to Ramnodigin include Digitoxin, Digoxin, and Ouabain. These compounds share a similar cardenolide structure and exhibit cardiotonic properties .

Uniqueness: : this compound is unique due to its specific modifications that enhance its cytotoxic effects on cancer cells. Unlike other cardenolides, this compound has shown significant potential in inducing apoptosis in nonsmall cell human lung cancer cells .

properties

CAS RN

33156-28-4

Molecular Formula

C29H44O6

Molecular Weight

488.7 g/mol

IUPAC Name

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-3-[(2R,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one

InChI

InChI=1S/C29H44O6/c1-17-24(30)6-7-26(34-17)35-20-8-11-27(2)19(15-20)4-5-23-22(27)9-12-28(3)21(10-13-29(23,28)32)18-14-25(31)33-16-18/h14,17,19-24,26,30,32H,4-13,15-16H2,1-3H3/t17-,19+,20-,21+,22-,23+,24+,26-,27-,28+,29-/m0/s1

InChI Key

LDZRENBZALBYIS-XZUAUHNRSA-N

Isomeric SMILES

C[C@H]1[C@@H](CC[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O

SMILES

CC1C(CCC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O

Canonical SMILES

CC1C(CCC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O

Origin of Product

United States

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